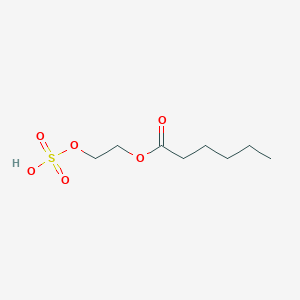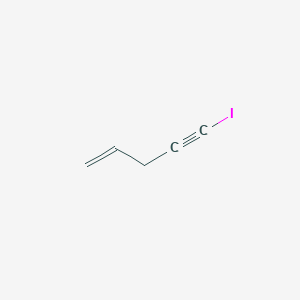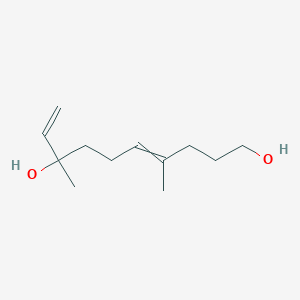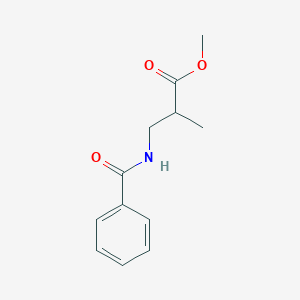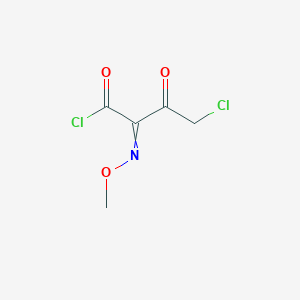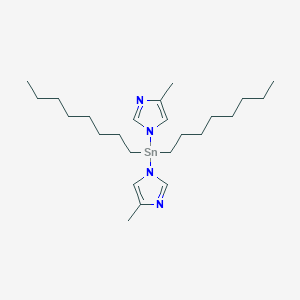
1,1'-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) is a compound that features a tin atom bonded to two octyl groups and two 4-methyl-1H-imidazole groups. This compound is part of the organotin family, which is known for its diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) typically involves the reaction of dioctyltin dichloride with 4-methyl-1H-imidazole in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The general reaction scheme is as follows:
Dioctyltin dichloride+24-methyl-1H-imidazole→1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole)+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state tin compounds.
Substitution: The imidazole groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligands such as phosphines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various biological molecules, affecting their function and activity. The imidazole groups can also interact with biological targets, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dioctyltin dichloride
- 1,1’-(Dimethyltin)bis(4-methyl-1H-imidazole)
- 1,1’-(Dioctylstannanediyl)bis(1H-imidazole)
Uniqueness
1,1’-(Dioctylstannanediyl)bis(4-methyl-1H-imidazole) is unique due to the presence of both octyl groups and 4-methyl-1H-imidazole groups, which confer specific chemical and biological properties. The combination of these groups enhances its solubility, stability, and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
113962-35-9 |
|---|---|
Molekularformel |
C24H44N4Sn |
Molekulargewicht |
507.3 g/mol |
IUPAC-Name |
bis(4-methylimidazol-1-yl)-dioctylstannane |
InChI |
InChI=1S/2C8H17.2C4H5N2.Sn/c2*1-3-5-7-8-6-4-2;2*1-4-2-5-3-6-4;/h2*1,3-8H2,2H3;2*2-3H,1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
ICIKNRTYZQQKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(N1C=C(N=C1)C)N2C=C(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


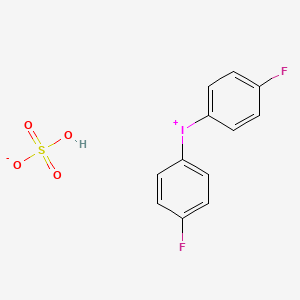
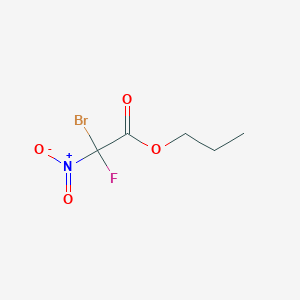
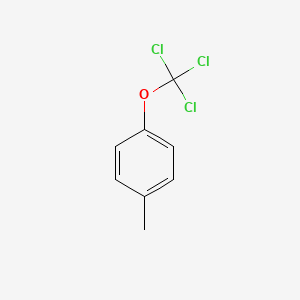
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)

